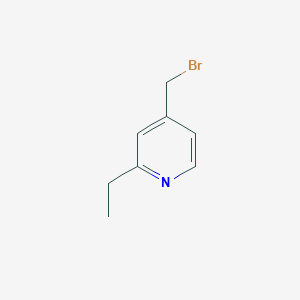

4-(Bromomethyl)-2-ethylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Chemistry and Materials Science

The pyridine ring, an isostere of benzene (B151609), is a fundamental heterocyclic scaffold that is ubiquitous in both natural products and synthetic compounds. Its presence in essential biomolecules such as nicotine, vitamin B3 (niacin), and pyridoxine (B80251) (vitamin B6) underscores its biological importance. In the realm of medicinal chemistry, the pyridine moiety is a privileged structure, frequently incorporated into drug candidates to enhance their pharmacological profiles. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can improve the solubility and bioavailability of drug molecules. This has led to the development of a wide range of therapeutic agents containing the pyridine scaffold, including those with antibacterial, antiviral, and anticancer properties.

Beyond pharmaceuticals, pyridine derivatives are crucial in the field of materials science. They serve as versatile ligands in coordination chemistry, forming stable complexes with a variety of metal ions. These metal-pyridine complexes have found applications in catalysis, sensing, and the development of novel materials with interesting magnetic and optical properties. The ability to modify the pyridine ring with various substituents allows for the precise tuning of the electronic and steric properties of these ligands, enabling the rational design of materials with desired functionalities.

Reactivity Profile of Halomethyl Functionalities in Organic Transformations

The halomethyl group, particularly the bromomethyl (-CH2Br) moiety, is a highly valuable functional group in organic synthesis due to its reactivity as an electrophile. The carbon-bromine bond is relatively weak and polarized, making the carbon atom susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a methylene (B1212753) bridge, connecting the pyridine ring to other molecular fragments through the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds.

A common and powerful method for the introduction of a bromomethyl group onto an alkyl-substituted aromatic ring is through radical bromination using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation. This process, known as the Wohl-Ziegler reaction, is particularly effective for the bromination of benzylic and allylic positions. The resulting bromomethylated compounds are versatile intermediates that can participate in a variety of subsequent transformations, including nucleophilic substitution reactions, Williamson ether synthesis, and the formation of Grignard reagents.

Overview of 4-(Bromomethyl)-2-ethylpyridine as a Key Synthetic Intermediate

This compound is a bifunctional molecule that combines the key features of a substituted pyridine ring with the reactive potential of a bromomethyl group. The presence of the ethyl group at the 2-position and the bromomethyl group at the 4-position of the pyridine ring provides specific steric and electronic properties that make it a valuable intermediate in targeted organic synthesis. This compound is a critical building block for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. Its utility lies in its ability to act as a scaffold, allowing for the introduction of various functionalities through reactions at the bromomethyl position, while the substituted pyridine core can participate in metal coordination or other interactions. It is important to note that this compound is often supplied and used as its hydrobromide salt to enhance its stability.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2-ethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-2-8-5-7(6-9)3-4-10-8/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBCENSSPUOYEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 4 Bromomethyl 2 Ethylpyridine

Nucleophilic Substitution Reactions at the Bromomethyl Group

The primary mode of reaction for 4-(bromomethyl)-2-ethylpyridine involves the displacement of the bromide leaving group by a nucleophile. This process can occur through two principal mechanistic pathways: S({N})1 (unimolecular nucleophilic substitution) and S({N})2 (bimolecular nucleophilic substitution). The prevailing mechanism is dictated by several factors, including the reaction conditions and the nature of the nucleophile.

Mechanistic Investigations of S({N})1 and S({N})2 Pathways

The substitution reactions of alkyl halides, such as this compound, can proceed through either a concerted (S({N})2) or a stepwise (S({N})1) mechanism. masterorganicchemistry.com In the S({N})2 pathway, the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.com Conversely, the S({N})1 mechanism involves an initial, rate-determining step where the leaving group departs to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. masterorganicchemistry.com

The structure of this compound, being a primary benzylic-like halide, can accommodate either pathway. The pyridine (B92270) ring can stabilize an adjacent carbocation through resonance, a factor that could favor an S({N})1 mechanism. However, the primary nature of the carbon bearing the bromine also allows for a relatively unhindered backside attack, which is characteristic of the S({N})2 mechanism. youtube.com

The choice of solvent plays a critical role in determining the reaction pathway. Polar protic solvents, such as water and alcohols, are adept at stabilizing the carbocation intermediate of an S({N})1 reaction through solvation, thereby increasing the reaction rate. libretexts.orglibretexts.org Conversely, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972) favor S({N})2 reactions by solvating the cation but leaving the nucleophile relatively free and more reactive. libretexts.orglibretexts.org

Temperature also influences the reaction mechanism and rate. Higher temperatures generally increase the rates of both S({N})1 and S({N})2 reactions. However, the effect can be more pronounced for S(_{N})1 reactions, which often have a higher activation energy due to the initial bond-breaking step.

The nature of the leaving group is another crucial factor. Bromide is considered a good leaving group because it is the conjugate base of a strong acid (HBr) and is therefore stable on its own. libretexts.org The ability of the leaving group to depart is directly related to the reaction rate, particularly in the S({N})1 mechanism where it is the rate-determining step. libretexts.org For S({N})2 reactions, a better leaving group also leads to a faster reaction. mdpi.comresearchgate.net The general reactivity order for halide leaving groups is I > Br > Cl > F. mdpi.com

Table 1: Factors Influencing S({N})1 vs. S({N})2 Pathways

| Factor | Favors S({N})1 | Favors S(_{N})2 |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |

| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) |

When the reaction occurs at a chiral center, the stereochemical outcome provides insight into the reaction mechanism. An S({N})2 reaction proceeds with an inversion of configuration at the stereocenter due to the backside attack of the nucleophile. masterorganicchemistry.com In contrast, an S({N})1 reaction, which proceeds through a planar carbocation intermediate, typically leads to a mixture of both inversion and retention of configuration, resulting in a racemic or near-racemic product. masterorganicchemistry.com Although the carbon in the bromomethyl group of this compound is not a stereocenter itself, understanding these principles is crucial when the reacting nucleophile or the resulting product contains stereogenic centers. For instance, reactions involving chiral nucleophiles can lead to diastereomeric products, and the ratio of these products can be influenced by the reaction pathway. In some cases, racemization can occur through a carbocation intermediate, while a direct S(_{N})2 mechanism can also contribute to racemization pathways. nih.gov

Reactivity with Diverse Nucleophiles

The electrophilic carbon of the bromomethyl group in this compound readily reacts with a wide array of nucleophiles.

Nitrogen nucleophiles are commonly used in reactions with this compound to form new carbon-nitrogen bonds. For instance, it reacts with amines, such as 1,2-ethanediamine and 1,3-propanediamine, to yield the corresponding substituted diamines. sigmaaldrich.com The reaction with other pyridines can lead to the formation of pyridinium (B92312) salts. These reactions are often carried out in the presence of a base to neutralize the HBr byproduct. The reaction of various amines with bromo-substituted pyridines is a well-established method for synthesizing substituted aminopyridines. researchgate.net

Oxygen-containing nucleophiles, such as alcohols and carboxylates, react with this compound to form ethers and esters, respectively. For example, it can be used to prepare various pyridinylmethoxy derivatives. sigmaaldrich.com Sulfur-based nucleophiles, which are generally more nucleophilic than their oxygen counterparts, also react readily. Thiols can be alkylated to form thioethers. nih.gov For instance, the reaction with thiophenol in the presence of a base leads to the S-alkylated product. researchgate.net

Table 2: Examples of Nucleophilic Substitution Reactions with this compound Analogs

| Nucleophile | Product Type | Example Reference |

| Amines | Substituted Amines | sigmaaldrich.com |

| Pyridines | Pyridinium Salts | sigmaaldrich.com |

| Alcohols | Ethers | sigmaaldrich.com |

| Thiols | Thioethers | researchgate.net |

| Carboxylates | Esters | researchgate.net |

Carbon-Based Nucleophiles (e.g., Organometallic Reagents, Enolates, Cyanides)

The benzylic-like reactivity of the bromomethyl group in this compound makes it an excellent substrate for substitution reactions with a variety of carbon-based nucleophiles. These reactions are fundamental in carbon-carbon bond formation, allowing for the extension of the carbon skeleton and the synthesis of more complex molecules.

Organometallic Reagents: Reagents such as Grignard reagents and organolithium compounds are potent nucleophiles that readily react with this compound. libretexts.orgyoutube.com However, the high reactivity of these organometallics can sometimes lead to challenges in controlling the reaction. youtube.com A milder alternative is the use of Gilman reagents (lithium dialkylcuprates), which are known to be less reactive and more selective, often providing the desired product in higher yield with fewer side reactions. youtube.com These reactions typically proceed via an SN2 mechanism, where the nucleophilic carbon of the organometallic reagent attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion.

Enolates: Enolates, generated from carbonyl compounds by treatment with a suitable base, are another important class of carbon nucleophiles. bham.ac.ukmasterorganicchemistry.com The reaction of an enolate with this compound, known as alkylation, is a powerful method for forming new C-C bonds. masterorganicchemistry.com The choice of base and reaction conditions is crucial for controlling the regioselectivity of enolate formation when using unsymmetrical ketones. bham.ac.uk For instance, using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate, while using a weaker base at higher temperatures can lead to the thermodynamic enolate. masterorganicchemistry.com These enolates can then be reacted with this compound to introduce the 2-ethylpyridinylmethyl group.

Cyanides: The cyanide ion (CN⁻) is a versatile nucleophile that can be introduced using salts like sodium or potassium cyanide. The reaction with this compound results in the formation of a nitrile. This reaction is significant as the nitrile group can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in other transformations, making it a valuable synthetic intermediate.

The table below summarizes the reactions of this compound with various carbon-based nucleophiles.

| Nucleophile Type | Specific Reagent Example | Product Type |

| Organometallic | Methylmagnesium bromide (Grignard) | Alkylated pyridine |

| Organometallic | Lithium dimethylcuprate (Gilman) | Alkylated pyridine |

| Enolate | Sodium enolate of diethyl malonate | Substituted malonic ester |

| Cyanide | Potassium cyanide | Pyridylacetonitrile |

Elimination Reactions (E1 and E2) and Competing Pathways

Elimination reactions are a common alternative to substitution for alkyl halides, including this compound. masterorganicchemistry.comyoutube.com These reactions involve the removal of a hydrogen atom and the bromine atom from adjacent carbons to form a double bond. The two primary mechanisms for elimination are E1 (unimolecular) and E2 (bimolecular).

E1 Reaction: The E1 mechanism is a two-step process. libretexts.org The first step involves the departure of the leaving group (bromide) to form a carbocation intermediate. This is the rate-determining step. In the second step, a weak base abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene. E1 reactions are favored by polar protic solvents, weak bases, and substrates that can form stable carbocations.

E2 Reaction: The E2 mechanism is a one-step, concerted reaction where a strong base abstracts a proton, and the leaving group departs simultaneously to form the alkene. libretexts.orgyoutube.com This mechanism requires a specific anti-periplanar arrangement of the proton being abstracted and the leaving group. libretexts.org

Regioselectivity and Stereoselectivity in Alkene Formation

When multiple types of β-hydrogens are available for abstraction, the regioselectivity of the elimination reaction becomes important. Zaitsev's rule generally predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.orgwizeprep.comyoutube.com However, if a sterically bulky base is used, the Hofmann product (the less substituted alkene) may be favored due to steric hindrance. wizeprep.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. youtube.comyoutube.com In E2 reactions, the requirement for an anti-periplanar geometry often dictates the stereochemistry of the resulting alkene. chemistrysteps.com If the substrate can form both E and Z isomers, the more stable E (trans) isomer is typically the major product due to reduced steric strain. youtube.comchemistrysteps.com E1 reactions also tend to favor the more stable trans alkene. wizeprep.com

For this compound, elimination would lead to the formation of 4-methylene-2-ethylpyridine. Due to the structure of the substrate, regioselectivity is not a primary concern in the formation of the exocyclic double bond.

Factors Favoring Elimination over Substitution

The competition between substitution and elimination is influenced by several factors: libretexts.org

Strength of the Nucleophile/Base: Strong, sterically hindered bases favor E2 elimination over SN2 substitution. Strong, unhindered bases can lead to a mixture of SN2 and E2 products. Weak bases that are good nucleophiles favor substitution.

Substrate Structure: While not directly applicable to the primary halide of this compound, it's a critical factor for secondary and tertiary halides, where elimination becomes more prevalent.

Reaction Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and benefit more from increased thermal energy. masterorganicchemistry.com

Solvent: Polar aprotic solvents can favor SN2, while polar protic solvents can promote SN1 and E1 pathways. The use of a non-polar solvent with a strong base will favor E2.

The following table outlines the conditions that favor elimination over substitution for a generic alkyl halide.

| Factor | Favors Elimination | Favors Substitution |

| Base/Nucleophile | Strong, sterically hindered base (e.g., t-BuOK) | Weakly basic, good nucleophile (e.g., I⁻, RS⁻) |

| Temperature | High | Low |

| Solvent | Less polar solvents for E2 | Polar solvents (protic for SN1, aprotic for SN2) |

Metal-Catalyzed Transformations and Coupling Reactions

The bromine atom in this compound, while typically reactive in nucleophilic substitution, can also participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Stille, Suzuki, Heck, Sonogashira)

Cross-coupling reactions typically involve an organic halide reacting with an organometallic reagent in the presence of a metal catalyst, most commonly palladium. masterorganicchemistry.com

Stille Coupling: This reaction couples the organic halide with an organotin compound. organic-chemistry.orgopenochem.orgwikipedia.orgyoutube.comlibretexts.org It is known for its tolerance of a wide range of functional groups.

Suzuki Coupling: One of the most widely used cross-coupling reactions, the Suzuki reaction employs an organoboron reagent, such as a boronic acid or boronic ester. masterorganicchemistry.comlibretexts.orgnih.govresearchgate.netmdpi.comyoutube.com It is valued for the low toxicity of the boron reagents and the mild reaction conditions.

Heck Reaction: The Heck reaction couples the organic halide with an alkene to form a substituted alkene. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgnih.govmdpi.com This reaction is highly stereoselective, typically affording the trans product. organic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of the organic halide with a terminal alkyne, co-catalyzed by palladium and copper. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comnih.gov It is a reliable method for the synthesis of substituted alkynes.

The table below provides a general overview of these cross-coupling reactions.

| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Bond Formed |

| Stille | Organostannane (R-SnR'₃) | Pd(PPh₃)₄ | C-C |

| Suzuki | Boronic acid/ester (R-B(OR')₂) | Pd(PPh₃)₄, Base | C-C |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | C-C |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base | C-C (sp²-sp) |

Insertion Reactions and Transition Metal Complex Formation

The pyridine nitrogen and the phosphine-like character that can be derived from the bromomethyl group allow this compound and its derivatives to act as ligands in the formation of transition metal complexes. nih.gov For instance, the nitrogen atom of the pyridine ring can coordinate to a metal center. Furthermore, the bromomethyl group can be converted into other functionalities, such as phosphines, which are excellent ligands for transition metals. These complexes can themselves be used as catalysts in a variety of organic transformations.

Insertion reactions can also occur, where a low-valent metal center inserts into the carbon-bromine bond. This oxidative addition is a key elementary step in the catalytic cycles of many cross-coupling reactions, forming an organometallic intermediate that can then undergo further reactions like transmetalation and reductive elimination. openochem.orglibretexts.orgwikipedia.org

Radical Reactions and Their Pathways

The carbon-bromine bond in the 4-(bromomethyl) group is relatively weak and susceptible to homolytic cleavage, making it a primary site for radical reactions. This reactivity allows this compound to serve as a precursor to pyridyl-containing radical species under various conditions.

Two principal pathways for radical generation from this compound are through atom transfer processes, often catalyzed by transition metals, and reductive dehalogenation.

Atom Transfer Radical Polymerization (ATRP): this compound is an effective initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of well-defined polymers. In this process, a transition metal complex, typically copper(I) bromide with a suitable ligand, reversibly activates and deactivates the propagating polymer chain by abstracting the bromine atom. cmu.edu This generates a transient radical at the benzylic position that adds to a vinyl monomer, initiating polymerization. The reversible nature of this activation minimizes termination reactions, leading to polymers with low dispersity and controlled molecular weights. nih.gov

The general mechanism begins with the initiation step where the copper(I) complex abstracts the bromine atom from this compound to form a carbon-centered radical and the oxidized Cu(II)Br2 complex. This radical then propagates by adding to monomer units.

Table 1: Components in a Typical ATRP Reaction Initiated by this compound

| Component | Role | Example |

| Initiator | Source of the initial radical | This compound |

| Catalyst | Mediates the atom transfer | Copper(I) Bromide (CuBr) |

| Ligand | Solubilizes and tunes catalyst activity | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or a bipyridine derivative |

| Monomer | Building block of the polymer | Styrene, Methyl Methacrylate (MMA) |

Reductive Dehalogenation Pathways: The bromomethyl group can be converted into a radical via reaction with radical-promoting reagents like tributyltin hydride (Bu3SnH). libretexts.org This process involves a radical chain mechanism. An initiator, such as AIBN, generates a tributyltin radical (Bu3Sn•), which then abstracts the bromine atom from this compound. This step yields the (2-ethylpyridin-4-yl)methyl radical and tributyltin bromide. libretexts.org This newly formed carbon-centered radical is a key intermediate that can subsequently abstract a hydrogen atom from another molecule of tributyltin hydride to form 2-ethyl-4-methylpyridine (B3349335), thereby propagating the radical chain. Alternatively, this radical can be trapped by other species present in the reaction mixture to form new carbon-carbon or carbon-heteroatom bonds.

The key propagation steps are:

Bu₃Sn• + Br-CH₂(C₅H₃N-2-Et) → Bu₃Sn-Br + •CH₂(C₅H₃N-2-Et)

•CH₂(C₅H₃N-2-Et) + Bu₃Sn-H → CH₃-(C₅H₃N-2-Et) + Bu₃Sn•

Functionalization and Modification of the Pyridine Ring

Direct functionalization of the pyridine ring in this compound is challenging due to the high reactivity of the bromomethyl group, which is often incompatible with the strong bases or reactive organometallics used for ring modification. Therefore, strategies for functionalizing the pyridine core typically commence with its precursor, 2-ethyl-4-methylpyridine . After the desired modifications are made to the ring, the methyl group at the 4-position can be brominated in a subsequent step, for instance, using N-bromosuccinimide (NBS) under radical conditions, to yield the final target compound.

Lithiation and Subsequent Electrophilic Quenching

Directed ortho-metalation and lateral lithiation are powerful methods for the regioselective functionalization of pyridine derivatives. clockss.org For 2-ethyl-4-methylpyridine, which lacks a strong directing metalation group on the ring, deprotonation occurs preferentially at the most acidic C-H bond. The protons on the 4-methyl group are more acidic than those on the 2-ethyl group or the aromatic ring protons due to the stabilization of the resulting carbanion by the pyridine ring.

This process, known as lateral lithiation, is typically achieved using a strong, sterically hindered base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures (-78 °C) in an anhydrous solvent like THF. clockss.orgrsc.org The resulting lithiated intermediate, 2-ethyl-4-(lithiomethyl)pyridine, is a potent nucleophile that readily reacts with a wide array of electrophiles to introduce new functional groups at the 4-position. researchgate.netmdpi.com

Table 2: Electrophilic Quenching of Lithiated 2-Ethyl-4-methylpyridine

| Electrophile | Reagent Example | Product after Quenching |

| Alkyl Halide | Iodomethane (CH₃I) | 2-Ethyl-4-ethylpyridine |

| Carbonyl Compound | Benzaldehyde (PhCHO) | 1-Phenyl-2-(2-ethylpyridin-4-yl)ethanol |

| Carbon Dioxide | CO₂ (gas), then acid quench | (2-Ethylpyridin-4-yl)acetic acid |

| Silyl Halide | Trimethylsilyl chloride (TMSCl) | 2-Ethyl-4-((trimethylsilyl)methyl)pyridine |

| Disulfide | Dimethyl disulfide (MeSSMe) | 2-Ethyl-4-((methylthio)methyl)pyridine |

This strategy provides a reliable route to a variety of 4-substituted-2-ethylpyridines, which can then be converted to their corresponding 4-(bromomethyl) derivatives if required.

C-H Activation and Functionalization Strategies

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for functionalizing aromatic rings at positions that are difficult to access through classical methods like lithiation. beilstein-journals.org For the precursor molecule, 2-ethyl-4-methylpyridine, C-H activation strategies can target the C-H bonds at the C-3, C-5, and C-6 positions of the pyridine ring.

These reactions typically employ palladium, rhodium, or iridium catalysts in the presence of a ligand and an oxidant or coupling partner. The ethyl group at the C-2 position can influence the regioselectivity of these transformations through steric or electronic effects. For instance, palladium-catalyzed C-H arylation could potentially be directed to the C-3 or C-5 positions. Weak chelation assistance from the pyridine nitrogen can help direct the metal catalyst to an adjacent C-H bond, although regioselectivity can be complex. rsc.org

Different catalytic systems have been developed to achieve specific functionalizations:

Palladium-catalyzed C-H arylation/alkenylation: Can introduce aryl or vinyl groups at various positions on the pyridine ring using aryl halides or alkenes as coupling partners.

Iridium or Rhodium-catalyzed C-H borylation: Installs a boryl group (e.g., Bpin) onto the pyridine ring, which can then be used in subsequent Suzuki cross-coupling reactions to form C-C bonds.

Ruthenium-catalyzed C-H alkylation: Allows for the introduction of alkyl groups using alkenes as the alkylating agents.

These methods offer a complementary approach to lithiation, enabling the synthesis of a broader range of substituted 2-ethylpyridine (B127773) scaffolds from the common precursor, 2-ethyl-4-methylpyridine.

Table 3: Conceptual C-H Activation Strategies for 2-Ethyl-4-methylpyridine

| Reaction Type | Catalyst System (Conceptual) | Targeted Ring Position(s) | Resulting Functional Group |

| C-H Arylation | Pd(OAc)₂ / Ligand / Base | C-3, C-5 | Aryl group |

| C-H Alkenylation | [RhCp*Cl₂]₂ / Base | C-3, C-6 | Alkenyl group |

| C-H Borylation | [Ir(cod)OMe]₂ / dtbpy | C-3, C-5, C-6 | Boronic ester (Bpin) |

| C-H Alkylation | Ru(II) catalyst / Ligand | C-3, C-6 | Alkyl group |

Applications As a Synthetic Building Block in Complex Molecular Architectures

Construction of Advanced Pyridine (B92270) Derivatives and Substituted Heterocycles

The reactivity of the bromomethyl group in 4-(Bromomethyl)-2-ethylpyridine makes it an excellent electrophile for the synthesis of a diverse range of substituted pyridine derivatives. This compound is frequently employed in alkylation reactions with various nucleophiles, including amines, thiols, and carbanions, to introduce the 2-ethylpyridyl-4-methyl group into different molecular frameworks.

For instance, it can be used in the synthesis of polysubstituted pyridines through multi-component reactions. These reactions often involve the initial formation of an intermediate by the reaction of this compound with a suitable nucleophile, followed by cyclization or condensation steps to construct the final heterocyclic system. The resulting substituted pyridines are prevalent motifs in both agrochemicals and pharmaceuticals.

Furthermore, the reaction of this compound with other heterocyclic precursors can lead to the formation of more complex heterocyclic systems. For example, it can be a key starting material in the synthesis of pyrido[2,3-d]pyrimidines and pyrazolo-[3,4-b]-pyridines, which are classes of compounds with significant biological activities. The general strategy involves the initial substitution of the bromine atom, followed by intramolecular cyclization to form the fused heterocyclic ring system.

A general reaction scheme for the utility of this compound in synthesizing advanced pyridine derivatives is the reaction with a generic nucleophile (Nu-), as depicted below:

| Reactant | Product | Reaction Type |

|---|---|---|

| This compound + R-NH2 (Primary Amine) | 4-((Alkylamino)methyl)-2-ethylpyridine | N-Alkylation |

| This compound + R-SH (Thiol) | 4-((Alkylthio)methyl)-2-ethylpyridine | S-Alkylation |

| This compound + R-OH (Alcohol) | 4-((Alkoxy)methyl)-2-ethylpyridine | O-Alkylation |

| This compound + R-MgX (Grignard Reagent) | 4-(Alkyl)-2-ethylpyridine | C-C Bond Formation |

Synthesis of Bridged and Fused Polycyclic Systems

While direct applications of this compound in the synthesis of bridged and fused polycyclic systems are not extensively documented in readily available literature, its potential as a precursor for such structures is significant. The 2-ethylpyridyl moiety can be incorporated into a larger molecule which then undergoes intramolecular cyclization reactions to form these complex architectures.

Methodologies such as intramolecular Diels-Alder reactions or ring-closing metathesis could be employed on derivatives of this compound. For example, the ethyl group at the 2-position and a suitably functionalized substituent introduced at the 4-position via the bromomethyl group could serve as the diene and dienophile components for an intramolecular [4+2] cycloaddition, leading to the formation of a bridged bicyclic system containing the pyridine ring.

Similarly, the synthesis of fused polycyclic systems can be envisioned through intramolecular Heck reactions or other transition-metal-catalyzed cyclizations. In such a strategy, the pyridine ring of a this compound derivative would be annulated with another ring system.

Precursor for Ligands in Coordination Chemistry

The nitrogen atom of the pyridine ring in derivatives of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. By reacting this compound with molecules containing other donor atoms (such as nitrogen, oxygen, or sulfur), multidentate ligands can be synthesized. These ligands can then coordinate with various metal ions to form stable metal complexes.

For example, reaction with a primary amine can yield a bidentate N,N'-ligand. Further elaboration of the substituent at the 4-position can introduce additional coordinating sites, leading to the formation of tridentate or tetradentate ligands. The resulting metal complexes have potential applications in catalysis, materials science, and as therapeutic agents.

The synthesis of such ligands often involves a straightforward nucleophilic substitution reaction. The choice of the nucleophile determines the nature and number of the additional donor atoms in the final ligand.

| Starting Material | Reactant | Resulting Ligand Type | Potential Metal Ions |

|---|---|---|---|

| This compound | Ethylenediamine | Bidentate (N,N') | Cu(II), Ni(II), Zn(II) |

| This compound | 2-Mercaptoethanol | Bidentate (S,O) | Pd(II), Pt(II), Rh(I) |

| This compound | Salicylaldehyde | Bidentate (N,O) | Co(II), Mn(II), Fe(III) |

Intermediate in the Synthesis of Therapeutically Relevant Scaffolds and Chemical Probes

Pyridine-containing compounds are a cornerstone of medicinal chemistry, with a vast number of drugs and biologically active molecules featuring this heterocyclic core. This compound serves as a valuable intermediate in the synthesis of such therapeutically relevant scaffolds. The ability to introduce the 2-ethylpyridyl-4-methyl moiety into various molecular frameworks allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Derivatives of this compound have been investigated for a range of biological activities, including as potential enzyme inhibitors, receptor antagonists, and antimicrobial agents. The specific substitution pattern on the pyridine ring can significantly influence the pharmacological properties of the final compound.

Furthermore, this building block is useful in the development of chemical probes. Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular context. The 2-ethylpyridine (B127773) group can be incorporated into a probe to enhance its binding affinity or selectivity for the target of interest. The bromomethyl functionality allows for the attachment of reporter groups, such as fluorescent dyes or affinity tags, which are essential for visualizing and isolating the target protein.

The synthesis of these bioactive molecules and chemical probes often involves the coupling of this compound with a core scaffold that has a known or predicted biological activity. This modular approach facilitates the rapid generation of a library of compounds for biological screening.

Advanced Spectroscopic Characterization and Computational Studies of 4 Bromomethyl 2 Ethylpyridine Derivatives

Solid-State Structural Elucidation via X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. It provides invaluable information about molecular conformation, bond lengths, bond angles, and intermolecular interactions. For pyridine (B92270) derivatives, this technique has been instrumental in understanding their solid-state behavior.

Analysis of Molecular Conformation and Intermolecular Interactions

The conformation of a molecule, or its spatial arrangement of atoms, is a key determinant of its physical and chemical properties. In the solid state, intermolecular interactions, such as hydrogen bonds and van der Waals forces, dictate how molecules pack together in a crystal lattice.

In the crystal structure of derivatives like 2-[(2,3,5,6-tetrafluoro-pyridin-4-yl)amino]-ethyl methacrylate, the conformation around the N-C-C-O bond is observed to be gauche. nih.gov The molecules are linked into chains by N-H⋯O hydrogen bonds, which are further cross-linked by C-H⋯F and C-H⋯π contacts. nih.gov Hirshfeld surface analysis is a useful tool to visualize and quantify these intermolecular interactions. For the aforementioned compound, the analysis showed that F⋯H/H⋯F interactions contribute the most to the surface contacts (35.6%), followed by O⋯H/H⋯O (17.8%) and H⋯H (12.7%). nih.gov

Similarly, for ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, a derivative of a related heterocyclic system, the presence of bulky substituents on the pyridine ring leads to a significant rotation of the piperidine (B6355638) ring with respect to the quinoline (B57606) system. nih.gov The analysis of pairwise interaction energies can reveal the nature of the crystal packing, indicating whether it is dominated by specific interactions or a more isotropic network. nih.gov The study of such interactions is crucial in crystal engineering, where the goal is to design solids with specific properties. rsc.orgrsc.org

The following table presents representative data on intermolecular contacts derived from Hirshfeld surface analysis of a fluorinated pyridine derivative. nih.gov

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| F⋯H/H⋯F | 35.6 |

| O⋯H/H⋯O | 17.8 |

| H⋯H | 12.7 |

| C⋯H/H⋯C | - |

| Other | - |

Characterization of Reaction Intermediates and Products

X-ray crystallography is not only used to study stable final products but also to characterize reaction intermediates, providing direct evidence for proposed reaction mechanisms. The synthesis of new pyridine derivatives often involves multiple steps, and isolating and structurally characterizing key intermediates can be crucial for optimizing reaction conditions and understanding the reaction pathway.

For instance, in the synthesis of 4,4''-functionalized 4'-(4-bromophenyl)-2,2':6',2''-terpyridines, both the final products and their corresponding intermediates were recrystallized and characterized by X-ray crystallography. researchgate.net This allowed for a definitive confirmation of their molecular structures. In another example, the crystal structure of 4-(bromomethyl)-2,4-dimethylisoquinoline-1,3(2H,4H)-dione, a product from a tandem radical cyclization reaction, was determined, confirming the regioselectivity of the reaction. rsc.org

The table below summarizes key crystallographic data for a representative brominated isoquinolinedione derivative. rsc.org

| Parameter | Value |

| Chemical Formula | C12H12BrNO2 |

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| β (°) | - |

| Volume (ų) | - |

| Z | - |

Advanced NMR and Mass Spectrometry for Structural Confirmation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of organic molecules. Advanced 2D NMR techniques and high-resolution mass spectrometry (HRMS) provide detailed information on connectivity and molecular formula, which are essential for confirming the structures of novel 4-(bromomethyl)-2-ethylpyridine derivatives and for gaining insights into reaction mechanisms.

Newly synthesized compounds are routinely characterized by ¹H NMR, ¹³C NMR, and HRMS. For example, a series of 4-(bromomethyl)-isoquinoline-1,3(2H,4H)-diones were fully characterized using these techniques, with ¹H NMR providing information on the chemical environment of protons, ¹³C NMR on the carbon skeleton, and HRMS confirming the elemental composition. rsc.org The chemical shifts (δ) in ppm and coupling constants (J) in Hz are key parameters obtained from NMR spectra.

The following table provides representative ¹H and ¹³C NMR data for 4-(bromomethyl)-2,4-dimethylisoquinoline-1,3(2H,4H)-dione. rsc.org

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H | 8.28 (d, J = 8.6 Hz), 7.69 (t, J = 8.2 Hz), 7.50 (t, J = 7.9 Hz), 7.39 (d, J = 7.9 Hz), 4.16 (d, J = 9.9 Hz), 3.67 (d, J = 9.9 Hz), 3.41 (s), 1.72 (s) |

| ¹³C | 174.2, 163.9, 141.1, 134.2, 129.0, 128.1, 125.3, 124.6, 49.1, 40.2, 28.3, 27.3 |

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for complementing experimental studies. DFT calculations can provide detailed insights into reaction mechanisms, predict the stability of intermediates and transition states, and help in the interpretation of spectroscopic data.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

DFT calculations are widely used to investigate the mechanisms of chemical reactions involving pyridine derivatives. researchgate.netmdpi.com By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction pathway. This involves optimizing the geometries of reactants, intermediates, transition states, and products, and calculating their corresponding energies.

For instance, DFT studies have been employed to understand the regioselectivity of nucleophilic aromatic substitution on pyridines. acs.org The calculations can reveal why a particular isomer is formed preferentially over others. In the reaction of a multinuclear titanium hydride with pyridine, DFT calculations were used to map out the energy profile for the hydrodenitrogenation reaction, identifying the key stationary points along the reaction coordinate. researchgate.net

A key aspect of mechanistic studies using DFT is the location and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Theoretical studies on the reaction of atomic bromine with tetrahydropyran, a related heterocyclic system, have utilized DFT to map the potential energy surface and calculate rate coefficients. nih.gov The calculations showed that the reaction proceeds through an addition-elimination mechanism involving several intermediates. nih.gov Similarly, in the study of imine-exchange reactions in iron(II)-coordinated pincers, DFT calculations with the wB97XD functional were used to determine the activation energies for condensation and transimination reactions.

The following table presents a simplified, hypothetical energy profile for a nucleophilic substitution reaction on a bromomethylpyridine derivative, illustrating the type of data obtained from DFT calculations.

| Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.6 |

| Transition State 2 | +10.8 |

| Products | -12.3 |

Electronic Structure Analysis and Reactivity Prediction

The prediction of chemical reactivity and the elucidation of reaction mechanisms are fundamental challenges in chemistry. Modern computational methods, particularly those based on quantum mechanics, provide powerful tools for understanding the intricate movement of electrons that governs chemical reactions. scienceopen.com For complex organic molecules such as this compound and its derivatives, electronic structure analysis offers profound insights into their intrinsic properties and potential chemical behavior.

At the forefront of these computational techniques is Density Functional Theory (DFT), which has become a routine method for accurately calculating the potential energy surface and electronic properties of systems containing hundreds of atoms. scienceopen.com Through DFT, it is possible to model the distribution of electron density within a molecule and determine the energies and shapes of its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is directly related to the molecule's ability to donate electrons, characterizing its nucleophilic nature. Conversely, the LUMO energy indicates the molecule's capacity to accept electrons, defining its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that serves as an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

In studies of related heterocyclic compounds, such as substituted thiophene (B33073) derivatives, DFT investigations have been successfully employed to analyze their structural and electronic properties. nih.gov By examining the FMOs of a series of synthesized compounds, researchers can predict and compare their relative reactivity. nih.gov A similar analysis of this compound would likely identify the nitrogen atom and the π-electron system of the pyridine ring as primary sites for electrophilic attack, while the bromomethyl group serves as a key electrophilic center, susceptible to nucleophilic substitution reactions.

The introduction of different functional groups to the pyridine ring would systematically alter the electronic landscape. Electron-donating groups would be expected to raise the HOMO energy level, enhancing the molecule's nucleophilic character. In contrast, electron-withdrawing groups would lower the LUMO energy, making the molecule a better electron acceptor.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound Derivatives

| Compound | Substituent at C-6 | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

| A | -H | -6.25 | -0.98 | 5.27 | Moderate |

| B | -NO₂ (Electron Withdrawing) | -6.89 | -1.55 | 5.34 | Decreased Nucleophilicity |

| C | -OCH₃ (Electron Donating) | -5.71 | -0.72 | 4.99 | Increased Reactivity |

Molecular Dynamics Simulations to Understand Solvent and Aggregation Effects

While electronic structure calculations provide a static picture of a molecule's properties, its behavior in a chemical system is dynamic and heavily influenced by its environment. Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent interactions of a molecule, such as this compound, with its surroundings, particularly the solvent. nih.govnrel.gov

MD simulations can model how solvent molecules arrange themselves around the solute, a process known as solvation. The nature of the solvent—whether polar, like acetonitrile (B52724), or non-polar—plays a critical role. nrel.gov A polar solvent would be expected to form strong interactions with the polar regions of this compound, specifically the pyridine nitrogen and the bromomethyl group. This solvation shell can stabilize the ground state or transition states of a reaction, thereby influencing reaction rates and pathways. nih.gov For instance, the solvation of the leaving bromide ion in a polar protic solvent would facilitate nucleophilic substitution at the methylene (B1212753) carbon.

Furthermore, MD simulations are invaluable for studying aggregation phenomena. nrel.gov Depending on the concentration and solvent, individual molecules of this compound may exhibit a tendency to self-assemble. These simulations can reveal the preferred orientation and dominant intermolecular forces driving this aggregation, such as π-π stacking between the aromatic pyridine rings or dipole-dipole interactions. Understanding these aggregation effects is crucial, as they can alter the effective reactivity and physical properties of the compound in solution. Studies on other organic materials have shown that even the state of charge can significantly impact molecular packing and interaction with counterions in the bulk phase. nrel.gov

Table 2: Predicted Interaction Behavior of this compound in Various Solvents

| Solvent Type | Example Solvent | Primary Interaction Site on Solute | Expected Effect on Solute |

| Polar Protic | Water, Ethanol (B145695) | Pyridine Nitrogen, Bromomethyl Group | Strong solvation via hydrogen bonding, stabilization of charged intermediates. |

| Polar Aprotic | Acetonitrile, DMSO | Pyridine Nitrogen, Bromomethyl Group | Solvation via dipole-dipole interactions, potentially enhancing reaction rates. nrel.gov |

| Non-Polar | Hexane, Toluene | Ethyl Group, Pyridine Ring (π-system) | Weak van der Waals forces, potential for π-π stacking and aggregation. |

Quantum Chemical Descriptors for Predicting Selectivity and Reactivity

Beyond the foundational HOMO-LUMO analysis, a suite of quantitative quantum chemical descriptors can be derived from electronic structure calculations to provide a more nuanced prediction of reactivity and selectivity. researchgate.net These descriptors translate complex electronic structure data into numerical indices that correlate with specific aspects of chemical behavior. They are essential for comparing the reactivity of a series of related compounds and for predicting the outcome of chemical reactions. nih.gov

These global reactivity descriptors are calculated from the energies of the frontier orbitals (E_HOMO and E_LUMO) and provide a holistic view of the molecule's reactivity. Key global descriptors include:

Chemical Potential (μ): Calculated as (E_HOMO + E_LUMO) / 2, it measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, it quantifies the resistance of the molecule to a change in its electron distribution. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S): As the inverse of hardness (1 / η), it indicates the molecule's polarizability and is a direct measure of reactivity.

Electrophilicity Index (ω): Calculated as μ² / (2η), this descriptor measures the stabilization in energy when the molecule acquires additional electronic charge from the environment, quantifying its nature as an electrophile.

These computational tools have been successfully used to guide synthetic efforts by predicting reaction outcomes. nih.gov For this compound, calculating these descriptors would allow for a quantitative assessment of its reactivity profile. Furthermore, local reactivity descriptors, such as Fukui functions, can be employed to pinpoint the specific atoms within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack, thereby predicting the regioselectivity of its reactions with high accuracy.

Table 3: Key Quantum Chemical Descriptors for Reactivity Analysis

| Descriptor | Formula | Physical Interpretation |

| Ionization Potential (I) | -E_HOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -E_LUMO | The energy released when an electron is added to the molecule. |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons; defines the direction of charge transfer. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer or deformation of the electron cloud. |

| Global Softness (S) | 1 / (2η) | The inverse of hardness; a measure of the molecule's polarizability and reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

Future Research Directions and Outlook in 4 Bromomethyl 2 Ethylpyridine Chemistry

Development of More Sustainable and Greener Synthetic Protocols

The chemical industry's shift towards sustainability is a major driver for innovation in synthetic chemistry. Future research on 4-(bromomethyl)-2-ethylpyridine and related compounds will prioritize the development of environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key areas of development include:

Multicomponent Reactions (MCRs): One-pot MCRs are being explored for the synthesis of highly substituted pyridines, offering high atom economy and procedural simplicity. nih.govresearchgate.netnih.gov These methods often use environmentally friendly solvents like ethanol (B145695) or water, and can be accelerated by microwave irradiation, significantly shortening reaction times from hours to minutes. acs.orgmdpi.com

Green Catalysts: Research is moving towards the use of sustainable and recyclable catalysts. For instance, pyridine-2-carboxylic acid (P2CA) has been demonstrated as a highly efficient, recyclable, and cost-effective organocatalyst for synthesizing chromene derivatives, achieving high yields in short reaction times under green conditions. nih.gov The application of such catalysts to the synthesis of functionalized pyridines is a promising avenue.

Alternative Energy Sources: Microwave-assisted synthesis has been shown to be a green chemistry tool that provides excellent yields (82-94%) in short reaction times (2-7 minutes) for pyridine (B92270) derivatives. nih.govacs.org Similarly, ultrasonic production is another technique being developed for greener synthesis. nih.gov

Safer Reagents and Solvents: Efforts are being made to replace hazardous organic solvents with greener alternatives like deep eutectic solvents (DES), which are biodegradable and nontoxic. mdpi.com The development of synthetic pathways for this compound that incorporate such solvents would represent a significant step towards sustainability.

| Method | Key Features | Potential Advantage for Pyridine Synthesis | Reference |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased yield, reduced energy consumption | nih.govacs.org |

| Multicomponent Reactions | One-pot synthesis, high atom economy | Simplified procedures, reduced waste | researchgate.netnih.gov |

| Green Catalysis | Use of biodegradable/recyclable catalysts | Lower environmental impact, cost-effectiveness | nih.gov |

| Deep Eutectic Solvents (DES) | Biodegradable, nontoxic solvent alternative | Reduced use of hazardous organic solvents | mdpi.com |

Exploration of Asymmetric Transformations and Enantioselective Synthesis

The synthesis of chiral molecules is of paramount importance, particularly in medicinal chemistry where enantiomers can have vastly different biological activities. The future of this compound chemistry will likely involve its use in, and the development of, asymmetric reactions to produce enantiomerically pure compounds.

Promising research directions include:

Catalytic Asymmetric Reduction: Organocatalytic methods for the enantioselective reduction of pyridines have been developed, offering a direct route to chiral piperidines. nih.gov Applying such strategies to derivatives of this compound could yield valuable chiral building blocks.

Enantioselective C-H Functionalization: Recent advances have shown that rare-earth metal catalysts can achieve highly enantioselective C-H alkylation of pyridines with alkenes. researchgate.net This atom-efficient method allows for the direct introduction of chirality and could be adapted for substrates like this compound.

Catalytic Dearomatization: Rhodium-catalyzed dearomatization of pyridines provides access to N-substituted 2-pyridones. researchgate.net The development of enantioselective versions of such reactions could open new pathways to complex chiral scaffolds from pyridine precursors.

Chiral Ligand Synthesis: The pyridine motif is a core component of many chiral ligands used in asymmetric catalysis. The functional handles on this compound make it an attractive starting material for the synthesis of novel chiral ligands that could be employed in a wide range of enantioselective transformations.

| Asymmetric Method | Catalyst Type | Target Transformation | Reference |

| Enantioselective Reduction | Organocatalyst (Brønsted Acid) | Pyridine to Piperidine (B6355638) | nih.gov |

| Enantioselective C-H Alkylation | Rare-Earth Metal Complex | Pyridine C-H to C-Alkyl | researchgate.net |

| Asymmetric Dearomatization | Chiral Dirhodium Complex | Pyridine to N-Substituted 2-Pyridone | researchgate.net |

| Asymmetric Conjugate Addition | Chiral Organocatalyst | Synthesis of chiral GABA-derivatives | nih.gov |

Integration into Continuous Flow Chemistry for Scalable Production

For key intermediates like this compound to be industrially viable, scalable and safe production methods are essential. Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. organic-chemistry.orgnih.govacs.org

Future integration of flow chemistry in this area will likely focus on:

Improved Safety and Efficiency: Flow reactors allow for the safe handling of hazardous reagents and exothermic reactions by maintaining small reaction volumes at any given time. acs.orgresearchgate.net This is particularly relevant for bromination reactions often used in the synthesis of the target compound.

Scalable Synthesis: Flow processes can be scaled up by simply extending the operation time, providing a direct route from laboratory-scale optimization to large-scale production. researchgate.netthieme-connect.com This has been demonstrated for the N-oxidation of pyridine derivatives, where a continuous flow microreactor operated for over 800 hours without loss of catalyst activity, achieving yields up to 99%. organic-chemistry.orgresearchgate.net

Automated Optimization: The combination of continuous flow systems with automated optimization algorithms, such as Bayesian optimization, can rapidly identify optimal reaction conditions for yield and production rate. nih.gov This approach accelerates process development and improves efficiency.

Multi-step Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple synthetic steps into a single, continuous process without the need for isolating intermediates. researchgate.netunimi.it This significantly reduces waste, time, and cost, and has been successfully applied to the multi-kilogram scale synthesis of other functionalized pyridines. researchgate.net

Expansion of Applications in Chemical Biology and Materials Science

The unique combination of a reactive electrophilic site (the bromomethyl group) and a nucleophilic/coordinating site (the pyridine nitrogen) makes this compound a versatile tool for creating complex molecular architectures.

Future applications are expected to expand in:

Chemical Biology: The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. lifechemicals.com The reactive bromomethyl group of this compound allows for its covalent attachment to biomolecules, making it a valuable probe for studying biological processes or a key fragment for developing targeted therapeutics. chemscene.comacs.org Its derivatives could be explored as potential enzyme inhibitors or as components of biologically active compounds. researchgate.netacs.org

Materials Science: Substituted bipyridines are fundamental building blocks for functional materials, including those used in photovoltaics and organic light-emitting diodes (OLEDs). nih.gov The ability to functionalize this compound via its reactive handle opens up possibilities for creating novel polymers, metal-organic frameworks (MOFs), and other materials with tailored electronic and photophysical properties. nih.gov For instance, quaternization of poly(4-vinylpyridine) has been used to synthesize functional materials in continuous flow systems. nih.gov

Ligand Development: The 2,2'-bipyridine (B1663995) unit is a classic chelating ligand in coordination chemistry. Stepwise functionalization of brominated bipyridines is a key strategy for creating complex ligands for catalysts or functional metal complexes. nih.gov The principles used for these syntheses could be applied to create novel ligands from this compound for applications in catalysis and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.